molecular formula C12H12ClNO3 B12085107 2-(3-Chloro-4-nitrophenyl)cyclohexan-1-one

2-(3-Chloro-4-nitrophenyl)cyclohexan-1-one

Cat. No.: B12085107
M. Wt: 253.68 g/mol
InChI Key: WTKHCNWRUMTYFS-UHFFFAOYSA-N
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Description

2-(3-Chloro-4-nitrophenyl)cyclohexan-1-one is a substituted cyclohexanone derivative featuring a phenyl ring with electron-withdrawing substituents (3-chloro and 4-nitro groups) attached to the cyclohexanone core. The compound’s structure combines a ketone functional group with aromatic electrophilic substituents, which influence its physicochemical properties and reactivity.

Properties

Molecular Formula

C12H12ClNO3

Molecular Weight

253.68 g/mol

IUPAC Name

2-(3-chloro-4-nitrophenyl)cyclohexan-1-one

InChI

InChI=1S/C12H12ClNO3/c13-10-7-8(5-6-11(10)14(16)17)9-3-1-2-4-12(9)15/h5-7,9H,1-4H2

InChI Key

WTKHCNWRUMTYFS-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=O)C(C1)C2=CC(=C(C=C2)[N+](=O)[O-])Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chloro-4-nitrophenyl)cyclohexan-1-one typically involves the following steps:

    Nitration: The starting material, 3-chlorophenylcyclohexanone, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the para position relative to the chlorine atom.

    Purification: The crude product is purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the nitration process.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chloro-4-nitrophenyl)cyclohexan-1-one can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Reduction: 2-(3-Amino-4-nitrophenyl)cyclohexan-1-one.

    Substitution: 2-(3-Substituted-4-nitrophenyl)cyclohexan-1-one, where the substituent depends on the nucleophile used.

Scientific Research Applications

2-(3-Chloro-4-nitrophenyl)cyclohexan-1-one has several applications in scientific research:

    Medicinal Chemistry: It serves as a precursor for the synthesis of various pharmacologically active compounds, particularly those with potential anti-inflammatory and anticancer properties.

    Materials Science: The compound is used in the development of novel materials with specific electronic and optical properties.

    Biological Studies: It is employed in biochemical assays to study enzyme interactions and inhibition mechanisms.

Mechanism of Action

The mechanism by which 2-(3-Chloro-4-nitrophenyl)cyclohexan-1-one exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The nitro and chloro substituents play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

2-(2-Chlorophenyl)cyclohexan-1-one
  • Structure : A single chloro substituent at the phenyl ring’s 2-position.
  • Molecular Weight : 208.69 g/mol .
  • Synthesis: Aldol condensation of 2-chlorobenzaldehyde and cyclohexanone.
2-(3-(4-Nitrophenyl)furan-2-yl)cyclohexan-1-one (Compound 2f)
  • Structure : Nitrophenyl group linked via a furan ring.
  • Synthesis: Cross-aldol condensation of furfural derivatives with cyclohexanone .
  • Applications : Investigated as a fuel precursor due to high energy density .
  • Key Difference : The furan bridge alters conjugation and reactivity compared to direct phenyl substitution in the target compound .
Methoxetamine (MXE)
  • Structure: 3-methoxyphenyl and ethylamino substituents on cyclohexanone.
  • Molecular Weight : 247.35 g/mol .
  • Applications: Psychoactive substance with dissociative effects, highlighting the pharmacological impact of amino substituents .
  • Key Difference: The amino group introduces basicity, contrasting with the electron-withdrawing nitro group in the target compound .

Comparative Data Table

Compound Name Substituents Molecular Weight (g/mol) Synthesis Method Key Applications/Properties
2-(3-Chloro-4-nitrophenyl)cyclohexan-1-one 3-Cl, 4-NO₂ phenyl 253.66 Aldol condensation Potential pharmacological agent
2-(2-Chlorophenyl)cyclohexan-1-one 2-Cl phenyl 208.69 Aldol condensation Industrial research
2-(3-(4-Nitrophenyl)furan-2-yl)cyclohexan-1-one 4-NO₂ phenyl via furan Not reported Cross-aldol condensation Fuel precursor research
Methoxetamine (MXE) 3-OCH₃, ethylamino 247.35 Multi-step synthesis Psychoactive substance

Reactivity and Functional Differences

  • Electrophilic Substitution : The nitro group in the target compound deactivates the phenyl ring, directing further substitutions to meta positions, whereas chloro alone permits ortho/para reactivity .
  • Biological Activity: Nitro groups are often associated with antimicrobial or cytotoxic activity, as seen in curcumin analogs , while amino groups (e.g., MXE) modulate CNS activity .

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